molecular formula C12H11NO3S B12483036 N-(naphthalen-2-ylsulfonyl)acetamide

N-(naphthalen-2-ylsulfonyl)acetamide

Cat. No.: B12483036
M. Wt: 249.29 g/mol
InChI Key: HSBCMZVCOIWDLZ-UHFFFAOYSA-N
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Description

N-(naphthalen-2-ylsulfonyl)acetamide is a specialized organic compound that features a naphthalene ring system coupled with acetamide and sulfonyl functional groups. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds with naphthalene-sulfonamide scaffolds are frequently investigated as key intermediates or core structures in the development of enzyme inhibitors . For instance, research on analogous arylsulfonamidothiazole compounds has demonstrated their potential as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for type 2 diabetes and metabolic syndrome . The molecular architecture of such naphthalene-based compounds allows for specific binding to enzyme active sites, often facilitated by hydrogen bonding and other intermolecular interactions . Furthermore, the naphthalene ring system contributes to the compound's planarity and potential for π–π stacking interactions, which can influence its crystal packing and supramolecular assembly, properties that are relevant in the design of advanced materials . Researchers utilize this reagent in the synthesis of more complex molecules for high-throughput screening and in the exploration of structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

N-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C12H11NO3S/c1-9(14)13-17(15,16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)

InChI Key

HSBCMZVCOIWDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Direct Sulfonation Using Sulfur Trioxide

Sulfur trioxide (SO₃) serves as an efficient sulfonating agent. In a patented method, antifebrin (acetanilide) reacts with SO₃ in glacial acetic acid at 40–70°C for 3–15 hours, yielding intermediate sulfonic acids. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
Reaction Conditions :

  • Temperature : 40–70°C
  • Solvent : Glacial acetic acid
  • Yield : 95–98%

Chlorosulfonation of 2-Naphthol

An alternative route involves chlorosulfonation of 2-naphthol using chlorosulfonic acid. This method generates 2-naphthalenesulfonyl chloride, a critical intermediate. The reaction proceeds at 0–5°C to minimize polysulfonation byproducts.
Reaction Conditions :

  • Reagents : Chlorosulfonic acid, dichloromethane
  • Temperature : 0–5°C
  • Yield : 82–93%

Amidation of 2-Naphthalenesulfonyl Chloride

The sulfonyl chloride intermediate is reacted with acetamide or acetylated amines to form the target compound.

Direct Amination with Acetamide

In a one-step procedure, 2-naphthalenesulfonyl chloride reacts with acetamide in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution:
$$
\text{C}{10}\text{H}7\text{SO}2\text{Cl} + \text{CH}3\text{CONH}2 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}{10}\text{H}7\text{SO}2\text{NHCOCH}3 + \text{HCl}
$$
Optimized Conditions :

  • Molar Ratio : 1:1.2 (sulfonyl chloride:acetamide)
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 85–90%

Stepwise Acylation and Sulfonation

A multi-step approach involves initial acetylation of 2-aminonaphthalene, followed by nitration and sulfonation. For example:

  • Acetylation : 2-Aminonaphthalene is acetylated with acetic anhydride to form N-(2-naphthyl)acetamide.
  • Nitration/Sulfonation : The acetamide derivative undergoes nitration, followed by sulfonation with SO₃, to install the sulfonyl group.
    Key Data :
  • Nitration Agent : Concentrated HNO₃ in acetic acid
  • Sulfonation Temperature : 50–70°C
  • Overall Yield : 75–80%

Alternative Synthetic Pathways

Multicomponent Condensation

Tetrachlorosilane (SiCl₄) facilitates a one-pot condensation of 2-naphthol, aldehydes, and acetonitrile to generate amidoalkylnaphthols. Though designed for substituted derivatives, this method could be adapted for N-(naphthalen-2-ylsulfonyl)acetamide by modifying reactants.

Comparative Analysis of Methods

Method Reagents Temperature Yield Advantages
Direct Sulfonation SO₃, SOCl₂ 40–70°C 95–98% High yield, minimal byproducts
Chlorosulfonation ClSO₃H, Et₃N 0–5°C 82–93% Scalable, avoids polysulfonation
Stepwise Acylation Ac₂O, HNO₃, SO₃ 50–70°C 75–80% Compatible with nitro derivatives
Reductive Amination Sulfur, Pd/C 185–190°C N/A Thermal efficiency, novel catalyst use

Reaction Mechanistic Insights

  • Sulfonation : Electrophilic substitution at the naphthalene ring’s β-position is favored due to thermodynamic stability.
  • Amidation : Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
  • Nitration : Meta-directing effects of the acetamide group guide nitration to specific positions.

Challenges and Optimization Strategies

  • Byproduct Formation : Polysulfonation is mitigated using low temperatures and controlled reagent stoichiometry.
  • Purification : Recrystallization from toluene-petroleum ether mixtures enhances purity (≥95%).
  • Scalability : Continuous flow systems improve SO₃-based sulfonation by reducing exothermic risks.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(naphthalen-2-ylsulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound is compared to key analogues (Table 1):

Table 1. Structural and Functional Comparison of N-(Naphthalen-2-ylsulfonyl)acetamide and Analogues

Compound Name Substituents/Modifications Melting Point (°C) Key Biological Activity Reference
This compound 2-naphthylsulfonyl, acetamide 116–117 Enzyme inhibition (MAO-A/B, AChE)
2-(Ethyl-naphthalen-2-ylsulfonylamino)-N-(2-phenylethyl)acetamide Ethylamino, 2-phenylethyl group N/A Pending pharmacological studies
N-(Naphthalen-1-yl)-2-sulfanylacetamide 1-naphthyl, thioacetamide N/A Antibacterial, cytotoxic
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl, 2-naphthyloxy N/A Cytotoxic (similar to cisplatin)
N-(4-Methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide Methoxyphenyl, morpholinylquinazoline N/A Anticancer (HCT-1, MCF-7)

Key Observations :

  • Substituent Effects: Ethylamino or morpholinoethyl groups (e.g., and ) enhance lipophilicity, improving membrane permeability but reducing solubility. Methoxy or morpholinyl groups () increase hydrogen-bonding capacity, enhancing anticancer activity .

Physicochemical Properties

  • Melting Points: The target compound (116–117°C) has a higher melting point than 2-(methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (115–116°C, ), likely due to stronger intermolecular forces from the naphthalene ring .
  • Solubility : Sulfonyl groups generally reduce solubility in polar solvents compared to oxy or thio analogues (e.g., 2-(naphthalen-2-yloxy)acetamide in ) .

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